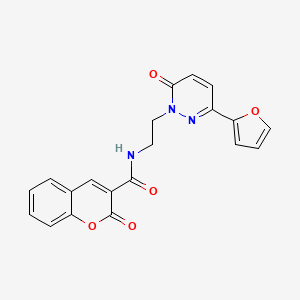
1-(3,5-dichlorophenyl)-N,N,5-trimethyl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
There is a paper discussing the structure-activity relationships analysis on a similar compound, “N-(3,5-dichlorophenyl)-4,5-dihydronaphtho [1,2-d]thiazol-2-amine”, which might provide some insights into the synthesis of related compounds . Another paper discusses a process for the preparation of “1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone” and its derivatives .
Chemical Reactions Analysis
There are studies discussing the chemical reactions of similar compounds. For example, a paper discusses the Suzuki–Miyaura coupling of boron reagents . Another paper discusses the reactions of "1-(3,5-DICHLOROPHENYL)BIGUANIDE HYDROCHLORIDE" .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds such as “1-(3,5-DICHLOROPHENYL)BIGUANIDE HYDROCHLORIDE” and “1-(3,5-Dichlorophenyl)propan-1-one” have been studied .
Applications De Recherche Scientifique
Synthetic Routes and Applications in Drug Discovery
N-Heterocyclic compounds like 1,2,3-triazoles, including structures similar to 1-(3,5-dichlorophenyl)-N,N,5-trimethyl-1H-1,2,4-triazole-3-carboxamide, play a critical role across various fields such as drug discovery, material science, and bioconjugation. These compounds are known for their stability against acidic or basic hydrolysis, making them excellent candidates for hydrogen bonding and dipole-dipole interactions with biological targets. The click chemistry approach, particularly the copper(I) catalyzed regioselective synthesis, has been pivotal in creating 1,2,3-triazoles due to its simplicity, high selectivity, and yield. Such synthetic methodologies facilitate the development of biologically active triazoles, thereby impacting pharmaceutical chemistry significantly (Kaushik et al., 2019).
Broad Spectrum of Biological Activities
1,2,4-Triazole derivatives have garnered attention for their diverse biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This versatility underscores the importance of 1,2,4-triazoles in the development of new therapeutic agents. The exploration of synthetic routes for these compounds opens avenues for generating novel biologically active molecules, highlighting the potential for this compound and related structures in medicinal chemistry (Ohloblina, 2022).
Eco-friendly Synthesis Approaches
Recent advancements in eco-friendly synthesis procedures for 1,2,3-triazoles, emphasizing sustainability and reduced environmental impact, have been noted. These methodologies not only offer a greener alternative but also enhance synthesis efficiency, providing a valuable perspective on the preparation of compounds like this compound. The adoption of eco-friendly catalysts and solvents in the synthesis process aligns with current trends towards sustainable chemistry, offering a promising outlook for the environmentally conscious production of triazole derivatives (De Souza et al., 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3,5-dichlorophenyl)-N,N,5-trimethyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O/c1-7-15-11(12(19)17(2)3)16-18(7)10-5-8(13)4-9(14)6-10/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKSONINCCSARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
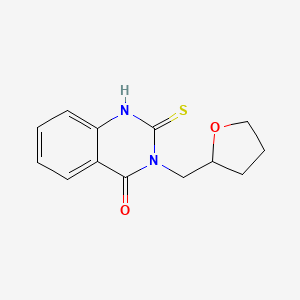

![Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2739670.png)
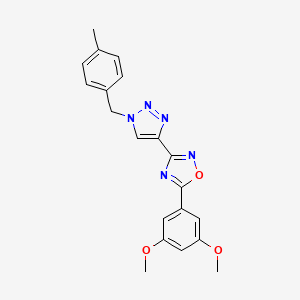
![3-(3,4-Dimethylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2739672.png)
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2739674.png)
![4-[4-(3-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]morpholine](/img/structure/B2739677.png)
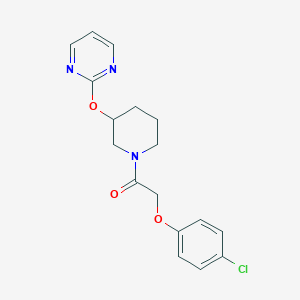
![N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}FURAN-2-CARBOXAMIDE](/img/structure/B2739680.png)
![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2739681.png)
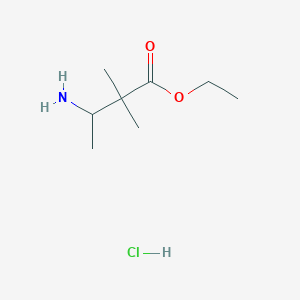
![3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2739685.png)
![N-(3-methylbutyl)-2-[8-(2-methylpropyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B2739686.png)
